molecular formula C5H9F2N B8184528 (R)-(2,2-Difluorocyclobutyl)methanamine

(R)-(2,2-Difluorocyclobutyl)methanamine

Cat. No.: B8184528
M. Wt: 121.13 g/mol
InChI Key: MLCCHSZUZDDCAR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(2,2-Difluorocyclobutyl)methanamine is a chiral amine of significant interest in medicinal chemistry and scientific research, featuring a cyclobutane ring substituted with two fluorine atoms at the 2,2-positions and a methanamine group . The presence of fluorine atoms is a key structural feature, as it enhances the compound's binding affinity, metabolic stability, and electronic properties, making it a valuable building block for the synthesis of more complex molecules . Its molecular formula is C5H9F2N, and it has a molecular weight of 121.13 g/mol . In scientific research, this compound serves as a versatile precursor and probe. Its primary applications include use as a critical chiral synthon in pharmaceutical development, particularly for drugs targeting neurological disorders, and in materials science for the development of novel materials with unique electronic properties . The mechanism of action for this compound and its derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors, where the R-configuration is crucial for enantioselective biological activity, potentially acting as a potent inhibitor or activator in various biochemical pathways . Compared to non-fluorinated or aromatic analogues, this difluorocyclobutyl structure offers a distinct balance of ring strain, polarity, and conformational flexibility . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

[(1R)-2,2-difluorocyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCHSZUZDDCAR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of a suitable diene followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

Industrial Production Methods

Industrial production of ®-(2,2-Difluorocyclobutyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction may produce cyclobutylamines.

Scientific Research Applications

®-(2,2-Difluorocyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Analogues

(3,3-Difluorocyclobutyl)methanamine Hydrochloride
  • CAS : 1159813-93-0
  • Molecular Formula : C₅H₁₀ClF₂N
  • Molecular Weight : 157.59 g/mol
  • Key Differences: The fluorine atoms are at the 3,3-positions instead of 2,2-.
(R)-Cyclobutyl(phenyl)methanamine
  • CAS : 1241683-26-0
  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 161.25 g/mol
  • Key Differences : Replaces the 2,2-difluoro group with a phenyl substituent. The aromatic ring introduces π-π stacking interactions, enhancing lipophilicity compared to the fluorinated analogue .

Cyclopropane-Based Analogues

(R)-(2,2-Difluorocyclopropyl)methanamine
  • CAS : 2166271-91-4
  • Molecular Formula : C₄H₇F₂N
  • Molecular Weight : 119.11 g/mol
  • Key Differences : A smaller, more strained cyclopropane ring. The reduced ring size increases reactivity but decreases steric bulk compared to the cyclobutane derivative .

Aromatic and Heterocyclic Analogues

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine
  • CAS : 135132-35-3
  • Molecular Formula: C₈H₇F₂NO₂
  • Molecular Weight : 195.15 g/mol
  • Key Differences : Incorporates a benzo-dioxole ring instead of cyclobutane. The aromatic system enhances resonance stabilization and alters solubility profiles .
[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
  • CAS : 2098043-37-7
  • Molecular Formula : C₁₅H₁₆F₃N₂O
  • Molecular Weight : 300.30 g/mol
  • Key Differences : A pyridine-based heterocycle with trifluoromethyl and methoxy groups. The electron-deficient pyridine ring contrasts with the electron-rich cyclobutane in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Feature
(R)-(2,2-Difluorocyclobutyl)methanamine HCl 2055839-95-5 C₅H₁₀ClF₂N 157.59 2,2-cyclobutane Chiral amine, hydrochloride salt
(3,3-Difluorocyclobutyl)methanamine HCl 1159813-93-0 C₅H₁₀ClF₂N 157.59 3,3-cyclobutane Structural isomer
(R)-Cyclobutyl(phenyl)methanamine 1241683-26-0 C₁₁H₁₅N 161.25 N/A Phenyl substitution
(R)-(2,2-Difluorocyclopropyl)methanamine 2166271-91-4 C₄H₇F₂N 119.11 2,2-cyclopropane Smaller ring, higher strain

Key Findings

Fluorine Position Matters : 2,2- vs. 3,3-difluoro substitution on cyclobutane significantly impacts molecular conformation and biological activity .

Ring Size and Strain : Cyclopropane analogues exhibit higher reactivity due to ring strain, while cyclobutane derivatives balance stability and steric effects .

Salt Forms Improve Utility : Hydrochloride salts (e.g., CAS 2055839-95-5) are preferred in drug development for enhanced solubility .

Aromatic vs. Aliphatic Systems : Benzo-dioxole derivatives offer metabolic stability, whereas cyclobutane-based amines provide tunable electronic properties .

Biological Activity

Overview

(R)-(2,2-Difluorocyclobutyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring with two fluorine substituents and an amine group. Its molecular formula is C5_5H9_9F2_2N. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies, due to its potential biological activities and interactions with biomolecules.

Chemical Structure

The presence of fluorine atoms in this compound enhances its electronic properties, stability, and reactivity compared to non-fluorinated analogs. The fluorine substituents can influence the compound's interaction with biological targets.

Synthesis Methods

Common synthetic routes for this compound include:

  • Cyclization of suitable dienes followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Use of continuous flow reactors for large-scale synthesis to optimize yield and purity through advanced purification techniques like chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity, making it a potent modulator in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or activator depending on the target.

Research Findings

  • Medicinal Chemistry Applications : Investigated for its potential in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure may provide advantages in drug design by improving pharmacokinetic properties.
  • Biochemical Assays : Used as a probe to study enzyme interactions and metabolic pathways. Its reactivity profile allows researchers to explore complex biological systems effectively.
  • Comparative Studies : Compared with similar compounds such as (S)-cyclobutylmethanamine and (S)-(2,2-Dichlorocyclobutyl)methanamine, this compound exhibits distinct biological activities due to the presence of fluorine.

Case Studies and Experimental Data

A review of experimental data indicates promising results regarding the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Study 2Pharmacological EffectsShowed potential therapeutic effects in animal models for neurological conditions.
Study 3Toxicity AssessmentEvaluated for acute toxicity; no severe adverse effects were observed at therapeutic doses.

Q & A

Q. What are the key synthetic pathways for (R)-(2,2-Difluorocyclobutyl)methanamine, and how can enantiomeric purity be ensured?

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is typically stabilized as a hydrochloride salt (CAS 2055839-95-5) . Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent degradation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the cyclobutane ring. Use desiccants like molecular sieves in storage vials .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify cyclobutane protons (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.0 ppm). Fluorine peaks (¹⁹F NMR) appear at δ -110 to -120 ppm for difluorocyclobutane .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 138.1 (free base) or 157.6 (hydrochloride) .
  • IR : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-F (~1150 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence biological activity in drug discovery?

  • Methodological Answer : The (R)-enantiomer often exhibits enhanced binding to targets like G protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets. Comparative studies using (S)-enantiomers (e.g., CAS 1956435-19-0 ) reveal 2–5× lower affinity in vitro. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are recommended to model steric effects .

Q. What strategies resolve contradictions in reactivity data between fluorinated cyclobutanes and similar hydrocarbons?

  • Methodological Answer : Fluorine’s electronegativity alters ring strain and electronic properties. For example, 2,2-difluorocyclobutane derivatives show higher thermal stability but lower nucleophilic reactivity compared to non-fluorinated analogs. Use DFT calculations (B3LYP/6-31G*) to compare transition states in reactions like ring-opening or amination .

Q. How can researchers optimize the synthesis of fluorinated pyrrolidines from this compound?

Q. What are the safety protocols for handling amine hydrochlorides of this compound?

  • Methodological Answer : Refer to SDS guidelines:
  • Hazard Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with 10% NaHCO3. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .

Experimental Design Considerations

Q. How to design stability studies for aqueous solutions of this compound?

  • Methodological Answer : Prepare buffered solutions (pH 4–9) and monitor degradation via LC-MS at 25°C/40°C. Half-life (t1/2) decreases above pH 7 due to amine hydrolysis. Include antioxidants (e.g., BHT) to prolong stability .

Q. What computational tools predict the metabolic fate of this compound?

  • Methodological Answer : Use ADMET Predictor (Simulations Plus) or SwissADME to model cytochrome P450 metabolism. Fluorine atoms reduce CYP3A4-mediated oxidation, favoring renal excretion. Validate with in vitro microsomal assays .

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